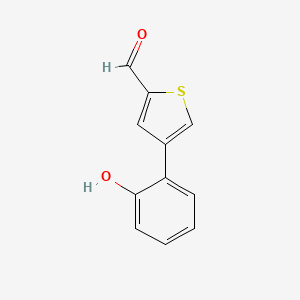
4-(2-Formylthiophen-4-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Formylthiophen-4-yl)phenol, 95% (4-FTP) is an organic compound with a molecular weight of 179.24 g/mol. It is a white crystalline solid with a melting point of 162-165°C and is soluble in most organic solvents. 4-FTP has a wide range of applications in various scientific fields, ranging from organic synthesis and catalysis to biochemistry and drug development. It is also used in the synthesis of various derivatives and has been studied in numerous scientific studies.
Wirkmechanismus
The mechanism of action of 4-(2-Formylthiophen-4-yl)phenol, 95% is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, which are then used to catalyze the formation of various heterocyclic compounds. It has also been suggested that 4-(2-Formylthiophen-4-yl)phenol, 95% acts as an electron-transfer catalyst, which is involved in the oxidation of various substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)phenol, 95% are not yet fully understood. However, it has been shown to have some antioxidant activity, which could potentially be beneficial in the treatment of various diseases. In addition, 4-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have some anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Formylthiophen-4-yl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is not toxic, making it a safe and reliable reagent for use in various experiments. However, it is important to note that 4-(2-Formylthiophen-4-yl)phenol, 95% is not a very active catalyst and is not very efficient in the synthesis of certain compounds. Furthermore, it can be difficult to purify and can be unstable in certain conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(2-Formylthiophen-4-yl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of various drugs and polymers. In addition, further research could be conducted on the mechanism of action of 4-(2-Formylthiophen-4-yl)phenol, 95% and its potential as an electron-transfer catalyst. Finally, research could be conducted on the optimization of the synthesis of 4-(2-Formylthiophen-4-yl)phenol, 95% and its use in various laboratory experiments.
Synthesemethoden
4-(2-Formylthiophen-4-yl)phenol, 95% can be synthesized from 2-formylthiophene, which is a sulfur heterocycle containing a formyl group. The synthesis of 4-(2-Formylthiophen-4-yl)phenol, 95% involves the reaction of 2-formylthiophene with a phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100-110°C for a period of 1-2 hours. The product is then purified by recrystallization and the final product is obtained in the form of white crystals.
Wissenschaftliche Forschungsanwendungen
4-(2-Formylthiophen-4-yl)phenol, 95% is widely used in various scientific fields, ranging from organic synthesis and catalysis to biochemistry and drug development. It has been used as a catalyst in the synthesis of various derivatives and has been studied in numerous scientific studies. For example, 4-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various heterocyclic compounds, including pyridines, thiophenes, and thiazoles. It has also been used in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory agents. Furthermore, 4-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various polymers, such as polyethylene and polypropylene.
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRSAILPYLAJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683464 |
Source


|
| Record name | 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-41-4 |
Source


|
| Record name | 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














